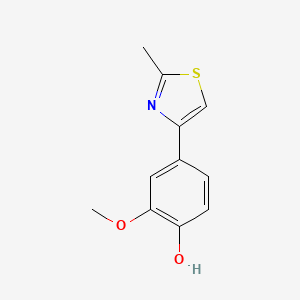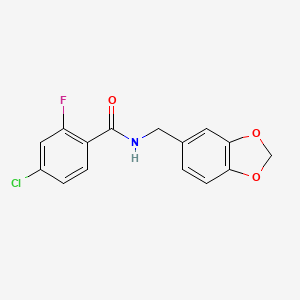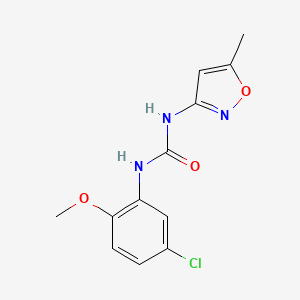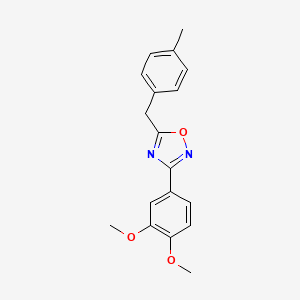
2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenol, also known as Methylthiocolchicine, is a natural product that has been isolated from Colchicum autumnale L. It is a derivative of colchicine, which is a well-known microtubule inhibitor that has been used for many years in the treatment of gout and cancer. Methylthiocolchicine has been found to have similar properties to colchicine, and has been studied extensively for its potential use in cancer treatment.
作用机制
2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenollchicine exerts its antitumor activity by inhibiting microtubule polymerization. Microtubules are critical components of the cytoskeleton, and are involved in a wide range of cellular processes, including cell division, cell motility, and intracellular transport. 2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenollchicine binds to the colchicine-binding site on tubulin, which is the protein subunit that makes up microtubules. This binding prevents the assembly of microtubules, which leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenollchicine has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. 2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenollchicine has also been found to inhibit the activity of protein kinase C, which is an enzyme that is involved in cell signaling. In addition, methylthiocolchicine has been found to induce the expression of heat shock proteins, which are involved in protecting cells from stress.
实验室实验的优点和局限性
2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenollchicine has several advantages for lab experiments. It is a potent inhibitor of microtubule polymerization, which makes it an excellent tool for studying the role of microtubules in cellular processes. In addition, methylthiocolchicine has been found to have potent antitumor activity, which makes it a valuable tool for studying cancer biology. However, there are also limitations to the use of methylthiocolchicine in lab experiments. It is a toxic compound that can cause cell death at high concentrations, which can make it difficult to use in certain types of experiments. In addition, methylthiocolchicine is a natural product that can vary in purity and potency, which can make it difficult to standardize experiments.
未来方向
There are several future directions for the study of methylthiocolchicine. One area of research is the development of analogs of methylthiocolchicine that have improved pharmacological properties. Another area of research is the study of the mechanism of action of methylthiocolchicine, and the identification of new targets for cancer therapy. In addition, there is a need for further studies to determine the safety and efficacy of methylthiocolchicine in animal models and clinical trials. Finally, there is a need for the development of new methods for the synthesis of methylthiocolchicine, and the optimization of existing methods for the production of high-quality, pure compounds.
合成方法
2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenollchicine can be synthesized from colchicine by a simple methylation reaction. The reaction involves the addition of a methyl group to the thiazole ring of colchicine, which results in the formation of methylthiocolchicine. The synthesis of methylthiocolchicine is relatively straightforward, and has been described in several publications.
科学研究应用
2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenollchicine has been extensively studied for its potential use in cancer treatment. It has been found to have potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenollchicine has been shown to inhibit microtubule polymerization, which is a critical process for cell division. This inhibition leads to cell cycle arrest and apoptosis, which ultimately results in the death of cancer cells.
属性
IUPAC Name |
2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7-12-9(6-15-7)8-3-4-10(13)11(5-8)14-2/h3-6,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTLHCVKQWFZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
![N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5797632.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5797634.png)
![methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5797635.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B5797640.png)
![1,3-di-3-pyridinylbenzo[f]quinoline](/img/structure/B5797644.png)
![ethyl 4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzoate](/img/structure/B5797649.png)
![2-[4-(4-chlorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5797651.png)


amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5797690.png)
